Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

UHPLC Application Note: Assay and Impurity
Analysis of Diphenhydramine HCI
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Compound Focus: Diaphen

CAS No.: 6699-38-3

Cat. No.: S586298

This document summarizes a developed and validated Ultra-High-Performance Liquid Chromatography
(UHPLC) method for the simultaneous assay of Diphenhydramine HCI and the quantification of its related

organic impurities in an oral solution formulation [1].

Introduction

Many over-the-counter (OTC) drug products, such as diphenhydramine and phenylephrine hydrochloride
oral solution, lack official compendial analytical methods. This necessitates the development of modern,
robust methods to ensure pharmaceutical quality. The method described here was developed to separate and
quantify diphenhydramine and eleven related organic impurities, overcoming challenges posed by excipients
in oral solutions. It has been validated in accordance with International Council for Harmonisation (ICH)

Q2(R1) guidelines [1].

Materials and Methods

2.1. Chemicals and Reagents

e Mobile Phase A: Aqueous solution with 60 mM potassium perchlorate, adding 0.6 mL of 70%
perchloric acid per liter [1].
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¢ Mobile Phase B: A mixture of 60 mM potassium perchlorate and acetonitrile (45:55, v/v), with 0.6 mL
of 70% perchloric acid added per liter [1].

¢ Diluent: 20 mM ammonium formate in water, adjusted to pH 4.0 with formic acid [1].

e Samples: Two marketplace oral solutions (Brand A and B) containing phenylephrine (1.25 mg/mL)
and diphenhydramine HCI (0.50 mg/mL) [1].

e Standards: Reference standards for diphenhydramine, phenylephrine, and their related impurities [1].

2.2. Instrumentation and Chromatographic Conditions
The experimental setup for the UHPLC analysis is summarized in the table below.

Table 1: Liquid Chromatography Conditions [1]

Parameter Specification for Impurity Analysis  Specification for Assay Analysis
Instrument Agilent 1290 UHPLC (or equivalent) Agilent 1290 UHPLC (or equivalent)
Column Kinetex 2.1 x 150 mm, 1.7 um C8 Kinetex 2.1 x 150 mm, 1.7 um C8
Column Temperature 15°C 15°C

Flow Rate 0.30 mL/min 0.30 mL/min

Detection Wavelength 210 nm 210 nm

Injection Volume 5puL 4 uL

Mobile Phase Gradient elution (Table 2) Gradient elution (Table 2)

Table 2: Gradient Elution Program [1]

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.00 100 0

14.00 100 0

14.01 80 20
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Time (min) Mobile Phase A (%) Mobile Phase B (%)
17.00 75 25
31.00 67 33
38.00 67 33
38.01 55 45
44.00 55 45
54.00 40 60
66.00 40 60
66.01 0 100
70.00 0 100
70.01 100 0
74.00 100 0

2.3. Sample Preparation

¢ For Impurity Analysis: Dilute original samples to 40% of their original concentration using the
diluent. This results in nominal concentrations of 0.50 mg/mL for diphenhydramine and 0.20 mg/mL
for phenylephrine [1].

¢ For Assay Analysis: Dilute samples to 5% of the dosage strength, resulting in nominal
concentrations of 62.5 pg/mL for diphenhydramine and 25 pg/mL for phenylephrine [1].

Results and Discussion

3.1. Method Development and Robustness

Method development began with parameters from a USP monograph for a tablet form but required

modification for oral solutions. A C8 column was found to be superior to amide columns for resolving early-
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eluting phenylephrine impurities from excipients. A column temperature of 15°C provided the best resolution
for key impurities. The method demonstrated little dependence on changes in flow rate, temperature,

wavelength, and injection volume during robustness testing [1].
3.2. Impurity Specification Limits
The method was validated to quantify the following impurities at the specified levels.

Table 3: Related Impurities and Specification Limits [1]

Analyte Abbreviation Specification Limit (%)
Diphenhydramine related compound A RCA 0.2
Diphenhydramine related compound B RCB 0.2
Diphenhydramine n-oxide NOX 1.2
Benzophenone BP 0.7
Benzhydrol BH 0.5
Phenylephrine related compound C RCC 0.3
Phenylephrine related compound D RCD 0.3
Phenylephrine related compound E RCE 0.3
Phenylephrine related compound F RCF 0.3
Phenylephrine related compound G RC G 0.3
Phenylephrine related compound H RCH 1.0

Experimental Workflow and Analytical Scope

The following diagrams, created using Graphviz, outline the experimental workflow and the scope of the

analytical method.
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Analytical Method Scope

Important Limitations and Next Steps

The information provided is a summary of a single research article [1]. A complete Application Note would
require more detailed validation data (e.g., linearity, accuracy, precision ranges) and system suitability tests,

which were not fully available in the search results.

To finalize your protocol, I recommend you:

¢ Consult Official Compendia: Check the latest editions of the United States Pharmacopeia (USP),
European Pharmacopoeia (Ph. Eur.), or other relevant pharmacopoeias for any subsequently
published official monographs on Diphenhydramine HCI.

e Contact Standards Providers: Reach out to organizations like the United States Pharmacopeia
(USP) or chemical standards suppliers to obtain the exact reference standards for diphenhydramine
and its listed impurities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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